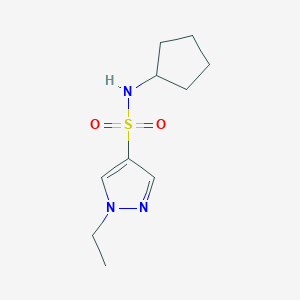
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone, also known as DPTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTM belongs to the class of synthetic compounds known as designer drugs, which are designed to mimic the effects of existing drugs while avoiding legal restrictions.
Mécanisme D'action
The mechanism of action of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a serotonin-norepinephrine reuptake inhibitor. This means that (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone increases the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone are not fully understood, but it is believed to have a similar profile of effects to other designer drugs, such as ecstasy and methamphetamine. These effects can include increased heart rate and blood pressure, dehydration, hyperthermia, and serotonin syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone in lab experiments is its potential as a tool for drug discovery and development. (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been shown to have potential as a drug candidate for the treatment of various neurological disorders, and further research could lead to the development of new drugs based on (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone. One limitation of using (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone in lab experiments is its potential for abuse and addiction. (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is a designer drug, and its effects on the central nervous system can lead to addiction and other negative outcomes.
Orientations Futures
There are several future directions for research on (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to study its effects on the central nervous system and its potential as a tool for understanding the mechanisms of addiction and drug abuse. Finally, further research could be done to develop new drugs based on the structure of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone that have improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone involves a multi-step process that starts with the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to form the corresponding amide. Finally, the amide is reduced with lithium aluminum hydride to form (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone.
Applications De Recherche Scientifique
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its effects on the central nervous system and its potential as a tool for understanding the mechanisms of addiction and drug abuse. In pharmacology, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its potential as a tool for drug discovery and development.
Propriétés
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-7-10(14-9(8)2)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFMLLAOLAJNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)


![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)

![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)